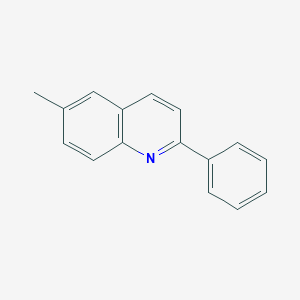

6-Methyl-2-phenylquinoline

Overview

Description

“6-Methyl-2-phenylquinoline” is a chemical compound with the molecular formula C16H13N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best .

Molecular Structure Analysis

The molecular structure of 6-Methyl-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety . The average mass of this compound is 219.281 Da .

Chemical Reactions Analysis

While the exact chemical reactions involving 6-Methyl-2-phenylquinoline are not explicitly mentioned in the search results, quinoline derivatives are known to be involved in various chemical reactions. For instance, quinoline synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

Physical And Chemical Properties Analysis

6-Methyl-2-phenylquinoline has a molecular formula of C16H13N, an average mass of 219.281 Da, and a monoisotopic mass of 219.104797 Da . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 4.45 . The boiling point is estimated to be 372.67°C, and the melting point is estimated to be 128.97°C .

Scientific Research Applications

Antimicrobial Activity: The derivatives of phenylquinoline, such as those synthesized in a study by Sarveswari and Vijayakumar (2016), have been evaluated for their antimicrobial properties, showing effectiveness against various Gram-negative and Gram-positive bacteria as well as fungal organisms (Sarveswari & Vijayakumar, 2016).

Anticancer Activity: Certain phenylquinoline derivatives, such as those studied by Chen et al. (2013), have shown significant anticancer properties. These compounds induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents (Chen et al., 2013).

Donor-Acceptor Conjugated Polymers: Phenylquinoline compounds have been used in the synthesis of conjugated polymers with donor-acceptor architectures, as investigated by Jenekhe et al. (2001). These materials are significant in the field of photophysics and materials science (Jenekhe, Lu, & Alam, 2001).

Tubulin Polymerization Inhibition: Gastpar et al. (1998) explored the role of methoxy-substituted phenylindoles, which are closely related to phenylquinolines, in inhibiting tubulin polymerization. This mechanism is crucial for the development of new cytostatics (Gastpar et al., 1998).

Development of New Drug Candidates: Studies like that of Chou et al. (2010) focus on the design and synthesis of phenylquinoline derivatives as potential antitumor agents, showing significant inhibitory activity against various tumor cell lines (Chou et al., 2010).

Antioxidant and Anti-Diabetic Agents: Murugavel et al. (2017) investigated novel chloroquinoline derivatives for their antioxidant and anti-diabetic properties, finding that these compounds exhibited significant activity in comparison with ascorbic acid (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

DNA-Intercalating Ligands: Atwell et al. (1988) studied phenylquinoline-8-carboxamides as potential antitumor agents, focusing on their ability to intercalate DNA. This property is crucial for their effectiveness as antitumor drugs (Atwell, Bos, Baguley, & Denny, 1988).

Fluorescent Zinc Sensors: Bisquinoline derivatives have been synthesized for their potential use as fluorescent zinc sensors, as explored by Mikata et al. (2009). These compounds exhibit zinc ion-induced fluorescence, relevant for biochemical sensing applications (Mikata et al., 2009).

Antiplasmodial Activity: Research by Mahantheshappa et al. (2016) on the synthesis and antiplasmodial properties of 4-methylamino-2-phenylquinoline analogs highlights the potential use of these compounds in combating malaria (Mahantheshappa, Satyanarayan, Mahadevan, Bommegowda, & Thangaraj, 2016).

NMDA Antagonists: Carling et al. (1997) studied 4-substituted-3-phenylquinolin-2(1H)-ones for their activity as antagonists at the glycine site on the NMDA receptor, demonstrating their potential in neuropharmacology (Carling et al., 1997).

properties

IUPAC Name |

6-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZURKQNORVXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181788 | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-phenylquinoline | |

CAS RN |

27356-46-3 | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027356463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)